molecular formula C28H23NaO2 B1151750 sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate

sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate

Cat. No.: B1151750
M. Wt: 414.5 g/mol
InChI Key: JPAQKCQBQPEIHW-UHFFFAOYSA-M
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Description

AGN 193109 (sodium salt) is a potent antagonist of retinoic acid receptors (RARs). It is highly selective for retinoic acid receptors over retinoid X receptors, making it a valuable tool in scientific research. The compound is known for its ability to reverse changes in cell morphology induced by retinoic acid receptor agonists and to suppress the growth of certain cell types .

Preparation Methods

The synthesis of AGN 193109 (sodium salt) involves several steps. The key synthetic route includes the preparation of 4-[2-[5,6-dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]-benzoic acid, which is then converted to its monosodium salt form. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

AGN 193109 (sodium salt) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions, particularly involving its aromatic rings.

    Oxidation and Reduction:

    Common Reagents and Conditions: Typical reagents used in reactions involving AGN 193109 (sodium salt) include organic solvents like DMSO and methanol.

Scientific Research Applications

AGN 193109 (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

AGN 193109 (sodium salt) exerts its effects by binding to retinoic acid receptors, thereby blocking the action of retinoic acid receptor agonists. This antagonistic action leads to the reversal of changes in cell morphology and suppression of cell growth induced by retinoic acid receptor agonists. The molecular targets include retinoic acid receptor alpha, beta, and gamma, with high affinity and selectivity .

Comparison with Similar Compounds

AGN 193109 (sodium salt) is unique in its high selectivity for retinoic acid receptors over retinoid X receptors. Similar compounds include:

AGN 193109 (sodium salt) stands out due to its potent antagonistic effects and high selectivity, making it a valuable tool in scientific research.

Biological Activity

Sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate, commonly referred to as AGN 193109, is a synthetic compound notable for its biological activity, particularly as a retinoic acid receptor (RAR) antagonist. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C28H23NaO2
  • Molecular Weight : 414.5 g/mol
  • IUPAC Name : this compound
  • InChI Key : JPAQKCQBQPEIHW-UHFFFAOYSA-M

This compound functions primarily as an antagonist of retinoic acid receptors (RARs). Its unique structure allows it to selectively bind to RARs over retinoid X receptors (RXRs), influencing various biological pathways:

  • Interaction with RARs : The compound competes with retinoic acid for binding sites on RARs, inhibiting their activation and downstream signaling pathways that are crucial for cell differentiation and proliferation.
  • Potential Anti-Cancer Activity : By modulating RAR activity, AGN 193109 may exhibit anti-cancer properties, particularly in cancers where retinoic acid signaling is dysregulated.

Antagonistic Effects on Retinoic Acid Receptors

Research indicates that this compound effectively inhibits RAR-mediated transcriptional activity. A study highlighted its potency in blocking RAR activation in various cellular models (e.g., cancer cell lines), suggesting its potential as a therapeutic agent in oncology .

Case Studies

  • In Vitro Studies : In cellular assays, AGN 193109 demonstrated significant inhibition of RAR-mediated gene expression. For instance, in a study involving breast cancer cells, the compound reduced the expression of genes associated with cell proliferation and survival .
  • Toxicity Profiling : A comprehensive analysis of AGN 193109's toxicity across various biological systems revealed a low toxicity profile at effective concentrations. The compound was tested against a panel of enzymes and showed selective inhibition without significant off-target effects .
  • Pharmacological Applications : Beyond its role as an RAR antagonist, AGN 193109 has been investigated for its potential in treating conditions linked to retinoic acid dysregulation, including skin disorders and certain types of leukemia .

Summary of Biological Activities

Activity TypeDescriptionReference
RAR AntagonismInhibits retinoic acid-induced gene expression
Anti-Cancer PotentialReduces proliferation in cancer cell lines
Toxicity ProfileLow toxicity at therapeutic concentrations

Comparative Efficacy Against Other Compounds

CompoundRAR Antagonism PotencySelectivity for RARsReferences
AGN 193109HighHigh
Compound XModerateModerate
Compound YLowLow

Properties

Molecular Formula

C28H23NaO2

Molecular Weight

414.5 g/mol

IUPAC Name

sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate

InChI

InChI=1S/C28H24O2.Na/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30;/h4-5,8-16,18H,17H2,1-3H3,(H,29,30);/q;+1/p-1

InChI Key

JPAQKCQBQPEIHW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)[O-])(C)C.[Na+]

Synonyms

4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic Acid Sodium Salt;  CD 3106 Sodium Salt; 

Origin of Product

United States

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